3-chloro-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide
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Overview
Description
. This compound is characterized by its complex structure, which includes a chloro group, furan, thiophene, and benzenesulfonamide moieties.
Preparation Methods
The preparation of 3-chloro-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves multi-step synthetic routes. These routes often start with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic methods include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile. For example, the chloro group can be introduced through the reaction of a suitable precursor with a chlorinating agent.
Sulfonation Reactions:
Coupling Reactions: The furan and thiophene moieties can be introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-chloro-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
3-chloro-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-chloro-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide can be compared with other similar compounds, such as:
3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide: This compound lacks the sulfonamide group but shares similar structural features.
2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide: This compound lacks the furan moiety but retains the sulfonamide and thiophene groups.
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide: This compound lacks the chloro group but includes the furan, thiophene, and sulfonamide moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S2/c1-13-16(18)5-2-6-17(13)24(20,21)19(10-14-7-8-22-12-14)11-15-4-3-9-23-15/h2-9,12H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIARMVZRBRUUDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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